REACTION_CXSMILES
|
CN([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:14])[CH:12]=2)[NH:7][CH:6]=1)C.[C-:15]#[N:16].[K+].CI>CO.O>[F:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:4][C:15]#[N:16] |f:1.2|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=CC=C(C=C12)F
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
[ 1965 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=C1C=C(C=C2)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
34.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred about 20° C. for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ether and water
|
Type
|
WASH
|
Details
|
The ether portion was washed with water, 5% HCl, saturated NaHCO3 solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a liquid residue
|
Type
|
DISTILLATION
|
Details
|
This residue was distilled at reduced pressure in a Kugelrohr apparatus
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling at 134°-140° C.
|
Type
|
CUSTOM
|
Details
|
0.3 to 0.1 Torr was collected
|
Type
|
CUSTOM
|
Details
|
crystallized from ethyl acetate-petroleum ether, mp. 58°-59°, yield 5.3 g (44% theory)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |